1,2-Dihexanoyl-sn-glycero-3-phosphocholine

Catalog No.
S2778421
CAS No.
34506-67-7
M.F
C20H40NO8P
M. Wt
453.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dihexanoyl-sn-glycero-3-phosphocholine

CAS Number

34506-67-7

Product Name

1,2-Dihexanoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(hexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C20H40NO8P

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1

InChI Key

DVZARZBAWHITHR-GOSISDBHSA-N

SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC

solubility

not available

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC

The exact mass of the compound 1,2-Dihexanoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Dihexanoyl-sn-glycero-3-phosphocholine (CAS 34506-67-7), also known as DHPC, is a synthetic, saturated diacyl-glycerophosphocholine with two 6-carbon hexanoyl chains. Unlike long-chain phospholipids that form bilayers, DHPC's short acyl chains confer distinct surfactant properties, causing it to self-assemble into micelles in aqueous solutions above a specific concentration. This behavior, along with its very low phase transition temperature, makes DHPC a critical reagent for solubilizing membrane proteins and forming well-defined, discoidal lipid aggregates known as bicelles, which are essential for biophysical studies.

Substituting a long-chain phospholipid, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, C16:0), for DHPC is operationally unfeasible for applications requiring detergent properties. The primary differentiator is the main phase transition temperature (Tm), the point at which a lipid transitions from a rigid gel state to a fluid liquid-crystalline state. DHPC possesses a Tm well below 0°C, ensuring it is fluid and readily soluble as a detergent at standard laboratory temperatures (e.g., 20-25°C). In stark contrast, DPPC has a Tm of approximately 41°C, existing as a highly ordered, rigid gel that forms insoluble vesicles, not micelles, at room temperature. This fundamental difference in physical state dictates function; DHPC is procured for its micelle-forming and solubilizing capabilities, whereas DPPC is selected for creating stable, ordered bilayers.

Precise Aggregation Control: Chain Length-Dependent Critical Micelle Concentration

DHPC exhibits a critical micelle concentration (CMC) of 15 mM, which is significantly higher than that of its longer-chain analogs. For instance, 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHepPC, C7:0) has a CMC of 1.4 mM, and 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC, C8:0) has a CMC of 0.27 mM. This order-of-magnitude difference is a direct, predictable consequence of the shorter, more hydrophilic C6 acyl chains.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data15 mM for DHPC (6:0 PC)
Comparator Or Baseline1.4 mM for DHepPC (7:0 PC) and 0.27 mM for DOPC (8:0 PC)
Quantified Difference~10.7x higher than DHepPC; ~55.6x higher than DOPC
ConditionsAqueous solution.

The high CMC of DHPC provides a wider working range of monomeric detergent concentration, offering superior control and flexibility for optimizing membrane protein extraction and preventing premature micellization compared to analogs with longer chains.

Enabling Anisotropic Systems: Optimized Molar Ratio for Magnetically Alignable Bicelles

DHPC is essential for forming magnetically alignable, discoidal bicelles when mixed with long-chain lipids like DMPC. The molar ratio of the long-chain lipid to DHPC (q-ratio) is a critical process parameter. A specific q-ratio range between approximately 2.5 and 7.5 is required to form the liquid crystalline phase that can be oriented in a magnetic field for NMR studies. At q-ratios below this range, only small, isotropically tumbling aggregates form, while at q-ratios above 7.5, the system collapses into multilamellar vesicles, both of which are unsuitable for this application.

Evidence DimensionMolar Ratio (q = [DMPC]/[DHPC]) for Magnetic Alignment
Target Compound DataEffective range of q ≈ 2.5 to 7.5
Comparator Or Baselineq < 2.5 (isotropic aggregates) or q > 7.5 (multilamellar vesicles)
Quantified DifferenceA specific, bounded operational window for forming the desired anisotropic phase.
ConditionsAqueous buffer, temperature above the Tm of the long-chain lipid.

Procuring DHPC is non-negotiable for creating stable, orientable bicellar systems required for advanced structural analysis of membrane-associated molecules by solid-state NMR, as substitutes or incorrect ratios fail to produce the necessary liquid crystal phase.

Workflow Simplification: Superior Processability Due to Sub-Zero Phase Transition

The short C6:0 acyl chains of DHPC result in a main phase transition temperature (Tm) that is well below 0°C. This contrasts sharply with long-chain saturated phospholipids like DPPC (C16:0) and DSPC (C18:0), which have Tm values of 41°C and 55°C, respectively. Consequently, DHPC is in a fluid, disordered state at ambient and refrigerated temperatures, ensuring it dissolves readily to form clear, micellar solutions without heating.

Evidence DimensionMain Phase Transition Temperature (Tm)
Target Compound Data< 0°C
Comparator Or BaselineDPPC (C16:0): ~41°C; DSPC (C18:0): ~55°C
Quantified DifferenceAt least 40°C lower than common long-chain saturated PCs.
ConditionsHydrated lipid system.

This property simplifies laboratory workflows by eliminating the need for heating steps to hydrate and handle the lipid, which reduces preparation time and avoids potential thermal degradation of sensitive proteins or co-formulants.

High-Resolution Structural Analysis of Membrane Proteins by NMR

DHPC is the industry-standard choice for preparing magnetically alignable bicelles with long-chain phospholipids (e.g., DMPC). Its specific physiochemical properties enable the formation of a stable liquid crystalline phase within a defined q-ratio, providing a membrane-mimetic environment that allows for the determination of high-resolution structures of embedded proteins and peptides.

Controlled Solubilization and Reconstitution of Membrane Proteins

The high critical micelle concentration (15 mM) of DHPC allows for precise control over the solubilization process. Researchers can work with a high concentration of monomeric DHPC to gently extract membrane proteins from native bilayers before forming defined protein-lipid-detergent complexes, making it ideal for subsequent functional assays or reconstitution into proteoliposomes.

Screening and Assay Development for Lipolytic Enzymes

Due to its water solubility and ability to form micelles of known size, DHPC serves as a standardized, reproducible substrate for assaying enzymes like phospholipases. It allows for kinetic analysis of enzymatic activity on defined interfacial surfaces, which is difficult to achieve with insoluble, long-chain lipid substrates.

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Exact Mass

453.24915423 g/mol

Monoisotopic Mass

453.24915423 g/mol

Heavy Atom Count

30

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-17-2023

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